Cas no 2229279-08-5 (tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate)
tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate
- tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate
- 2229279-08-5
- EN300-1882124
-
- Inchi: 1S/C12H20N4O3/c1-12(2,3)19-11(17)16-10-14-7-9(8-15-10)18-6-4-5-13/h7-8H,4-6,13H2,1-3H3,(H,14,15,16,17)
- InChI Key: HIACZZSACJMEGN-UHFFFAOYSA-N
- SMILES: O(C(NC1N=CC(=CN=1)OCCCN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 268.15354051g/mol
- Monoisotopic Mass: 268.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 99.4Ų
tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882124-0.05g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-0.1g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-0.25g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-0.5g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-1.0g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1882124-2.5g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-5.0g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1882124-10.0g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1882124-1g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1882124-5g |
tert-butyl N-[5-(3-aminopropoxy)pyrimidin-2-yl]carbamate |
2229279-08-5 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate
Professional Introduction to Compound with CAS No. 2229279-08-5 and Product Name: Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate
Compound with the CAS number 2229279-08-5 and the product name Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tert-butyl group and a pyrimidin-2-ylcarbamate moiety suggests its utility as a key intermediate in synthesizing biologically active molecules.
The N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate moiety is particularly noteworthy, as it introduces a polar, hydrophilic group that can enhance solubility and bioavailability in drug formulations. This feature is critical in pharmaceutical design, where optimizing pharmacokinetic properties often dictates the success of a therapeutic agent. Recent studies have highlighted the importance of pyrimidine derivatives in developing novel therapeutic strategies, particularly in oncology and antiviral treatments.
Current research indicates that compounds incorporating the pyrimidine core exhibit promising activities against various diseases. For instance, modifications at the 2-position of the pyrimidine ring have been shown to modulate enzyme inhibition and receptor binding affinity. The tert-butyl group, while primarily serving as a protecting group, also contributes to steric hindrance, which can influence the compound's interactions with biological targets. This dual functionality makes Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate a versatile building block for further chemical modifications.
In the context of drug discovery, the synthesis of this compound involves sophisticated organic transformations that highlight advancements in synthetic methodologies. The introduction of the 3-aminopropoxy side chain not only enhances solubility but also provides a site for further functionalization, enabling the creation of more complex derivatives with tailored biological activities. Such modifications are essential for optimizing drug efficacy and minimizing side effects.
Recent publications have demonstrated the utility of pyrimidine-based carbamates in developing kinase inhibitors, which are critical in cancer therapy. The structural features of Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate align well with this trend, suggesting its potential as a precursor for designing novel anticancer agents. Additionally, its compatibility with modern computational chemistry tools allows for virtual screening and rapid identification of lead compounds.
The compound's stability under various conditions is another crucial factor in its pharmaceutical applicability. Studies have shown that pyrimidine derivatives exhibit good thermal and chemical stability, making them suitable for formulation into stable drug products. Furthermore, the presence of the tert-butyl group enhances metabolic stability, reducing the likelihood of rapid degradation in biological systems.
From an industrial perspective, the scalable synthesis of Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate is an important consideration for pharmaceutical companies. Advances in process chemistry have enabled more efficient and cost-effective production methods, which are essential for bringing new drugs to market. Collaborative efforts between academic researchers and industry professionals have led to innovative synthetic routes that minimize waste and improve yield.
The role of this compound in medicinal chemistry extends beyond its immediate applications. It serves as a model system for understanding how structural modifications can influence biological activity. By studying compounds like Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate, researchers can gain insights into designing more effective drugs with improved pharmacological profiles.
Future research directions may explore derivatization strategies to enhance specific biological activities or improve pharmacokinetic properties further. The flexibility offered by the N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate core allows for extensive structural diversification, opening up numerous possibilities for drug development.
In conclusion, Tert-butyl N-5-(3-aminopropoxy)pyrimidin-2-ylcarbamate (CAS No. 2229279-08-5) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool in developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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